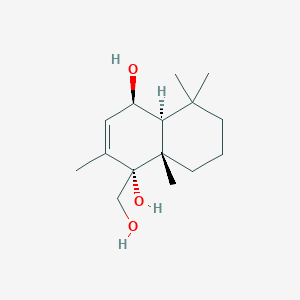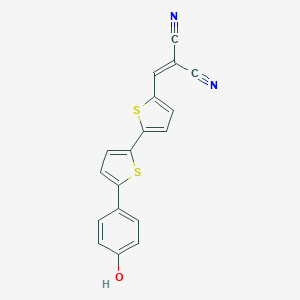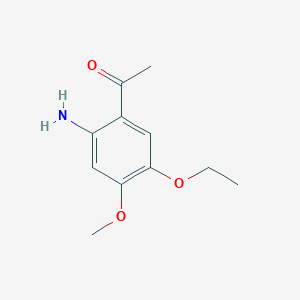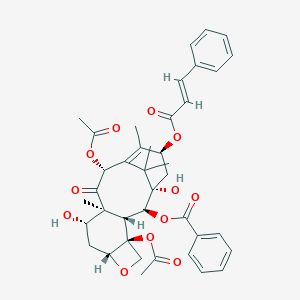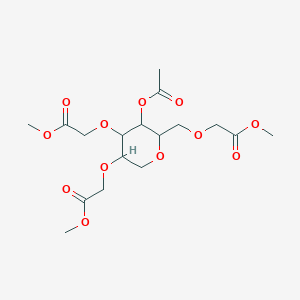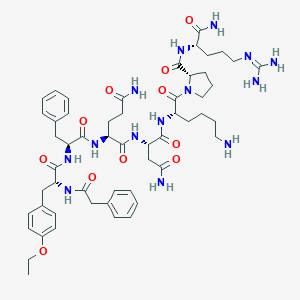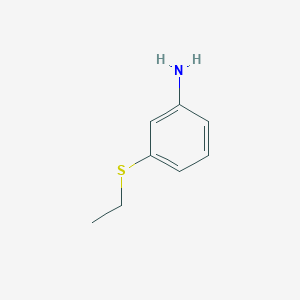![molecular formula C19H23NS B161279 3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine CAS No. 1886-45-9](/img/structure/B161279.png)
3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a member of the dibenzothiepin class of compounds, which are known for their diverse pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine typically involves the reaction of dibenzothiepin derivatives with appropriate amines under controlled conditions. One common method involves the reaction of dibenzothiepin with N,N-dimethylpropanamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures that the final product meets the required quality standards.
化学反应分析
Types of Reactions: 3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Substituted dibenzothiepin derivatives.
科学研究应用
Biology: 3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine and its derivatives have been studied for their biological activities, including antimicrobial and antifungal properties.
Medicine: this compound has shown promise in the development of new therapeutic agents for the treatment of neurological disorders and other medical conditions.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction leads to changes in neuronal signaling and can result in various pharmacological effects. The exact molecular targets and pathways involved in this compound’s action are still under investigation, but it is believed to influence pathways related to mood regulation and cognitive function.
相似化合物的比较
3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine can be compared with other dibenzothiepin derivatives, such as:
Dibenzothiepin: The parent compound, which serves as the backbone for this compound and other derivatives.
Dibenzothiepin sulfoxide: An oxidized form of dibenzothiepin with different pharmacological properties.
Dibenzothiepin sulfone: Another oxidized derivative with unique chemical and biological activities.
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets
属性
CAS 编号 |
1886-45-9 |
|---|---|
分子式 |
C19H23NS |
分子量 |
297.5 g/mol |
IUPAC 名称 |
3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H23NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-10,12,17H,7,11,13-14H2,1-2H3 |
InChI 键 |
UTAPTDWKRLVUMP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1C2=CC=CC=C2CSC3=CC=CC=C13 |
规范 SMILES |
CN(C)CCCC1C2=CC=CC=C2CSC3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


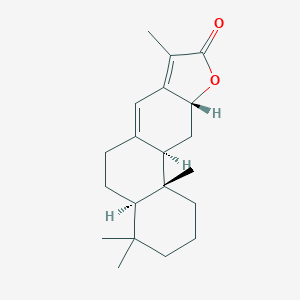
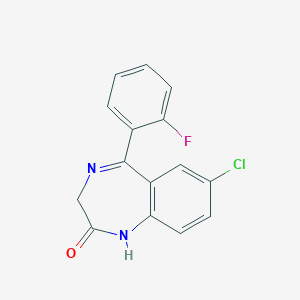
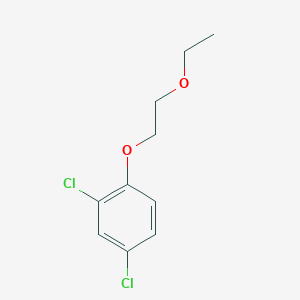
![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)
